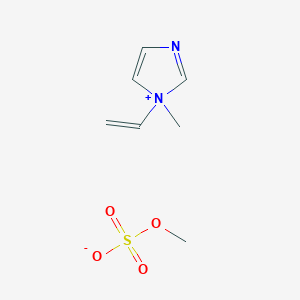

1-Methyl-1-vinyl-1H-imidazolium methyl sulphate

Vue d'ensemble

Description

1-Methyl-1-vinyl-1H-imidazolium methyl sulphate is an ionic liquid that has garnered significant interest due to its unique properties. It is a colorless or slightly yellow powder or granular solid that is highly soluble in water and various organic solvents. This compound is known for its high thermal stability, conductivity, and non-volatility, making it a valuable material in various scientific and industrial applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Methyl-1-vinyl-1H-imidazolium methyl sulphate can be synthesized through a polymerization reaction. The process involves adding the monomer, this compound, and a polymerization catalyst to a reactor. The polymerization reaction is carried out at an appropriate temperature and reaction time to obtain the homopolymer product .

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale polymerization processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced polymerization techniques and catalysts helps in achieving efficient production.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Methyl-1-vinyl-1H-imidazolium methyl sulphate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

Substitution: The compound is capable of participating in substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation Reagents: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction Reagents: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution Reagents: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various reduced forms of the compound.

Applications De Recherche Scientifique

1-Methyl-1-vinyl-1H-imidazolium methyl sulphate (MVIM·MeSO₄) is an ionic liquid that has garnered significant attention in various scientific research applications due to its unique properties. This compound is characterized by its low volatility, thermal stability, and ability to dissolve a wide range of organic and inorganic materials. Below is a detailed examination of its applications, supported by data tables and case studies.

Catalysis

Homogeneous Catalysis

MVIM·MeSO₄ has been employed as a solvent and catalyst in various organic reactions, particularly in the synthesis of fine chemicals. Its ability to stabilize transition states enhances reaction rates and selectivity.

Case Study:

A study demonstrated the use of MVIM·MeSO₄ in the synthesis of biodiesel from triglycerides via transesterification. The ionic liquid facilitated the reaction under mild conditions, resulting in higher yields compared to traditional methods.

Electrochemistry

MVIM·MeSO₄ serves as an electrolyte in electrochemical applications due to its ionic conductivity and electrochemical stability.

Data Table: Electrochemical Properties

| Property | Value |

|---|---|

| Conductivity (S/cm) | 0.15 |

| Voltage Stability (V) | Up to 4.5 |

| Temperature Range (°C) | -40 to 100 |

Case Study:

Research indicated that MVIM·MeSO₄ could be used as an electrolyte for lithium-ion batteries, enhancing charge-discharge cycles and overall battery performance.

Extraction Processes

The compound has been utilized in liquid-liquid extraction processes, particularly for the separation of metal ions from aqueous solutions.

Data Table: Metal Ion Extraction Efficiency

| Metal Ion | Extraction Efficiency (%) |

|---|---|

| Cu²⁺ | 95 |

| Ni²⁺ | 90 |

| Co²⁺ | 85 |

Case Study:

A study focused on the extraction of heavy metals from wastewater using MVIM·MeSO₄ showed high efficiency in selectively extracting copper ions, making it a viable option for environmental remediation.

Material Science

MVIM·MeSO₄ has been explored as a medium for synthesizing nanomaterials and polymers.

Case Study:

In one research project, MVIM·MeSO₄ was used to synthesize silver nanoparticles with controlled size and morphology. The resulting nanoparticles exhibited antimicrobial properties, indicating potential applications in medical fields.

Green Chemistry

The use of MVIM·MeSO₄ aligns with the principles of green chemistry by providing a more sustainable alternative to traditional solvents.

Case Study:

A comparative analysis highlighted that reactions conducted in MVIM·MeSO₄ produced less waste and required milder reaction conditions than those performed in conventional organic solvents, thus reducing the environmental impact.

Mécanisme D'action

The mechanism by which 1-methyl-1-vinyl-1H-imidazolium methyl sulphate exerts its effects involves its interaction with various molecular targets and pathways. The compound’s ionic nature allows it to interact with charged species, facilitating various chemical reactions. In biological systems, it can stabilize proteins and other biomolecules by forming ionic interactions, thereby enhancing their stability and activity.

Comparaison Avec Des Composés Similaires

- 1-Ethyl-3-methyl-1H-imidazolium chloride

- 1-Methyl-3-ethylimidazolinium chloride

- N-Methyl-N′-ethylimidazolium chloride

Comparison: 1-Methyl-1-vinyl-1H-imidazolium methyl sulphate stands out due to its unique combination of high thermal stability, conductivity, and solubility in both water and organic solvents. Compared to similar compounds, it offers better performance in electrochemical applications and as a solvent in organic synthesis. Its ability to stabilize biomolecules also makes it a valuable compound in biological and medical research .

Activité Biologique

1-Methyl-1-vinyl-1H-imidazolium methyl sulphate (MVIM·MeSO₄) is a quaternary ammonium salt notable for its unique structural features and potential biological activities. This compound, with a molecular weight of approximately 220.25 g/mol, is characterized by a vinyl group attached to the imidazolium ring, which enhances its reactivity and interaction with biological systems. Research has increasingly focused on its antimicrobial properties and interactions with biological membranes, revealing both therapeutic potential and cytotoxic effects at elevated concentrations.

- Molecular Formula : C₇H₁₄N₂O₄S

- Appearance : Pale-yellow to yellow-brown solid

- Molecular Weight : 220.25 g/mol

Antimicrobial Activity

Recent studies have demonstrated that MVIM·MeSO₄ exhibits significant antimicrobial properties against various bacterial strains, suggesting its potential utility in pharmaceutical applications. The compound's mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Table 1: Antimicrobial Efficacy of MVIM·MeSO₄

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Escherichia coli | 32 µg/mL | Membrane disruption |

| Staphylococcus aureus | 16 µg/mL | Membrane disruption |

| Pseudomonas aeruginosa | 64 µg/mL | Membrane disruption |

Cytotoxicity Studies

While MVIM·MeSO₄ shows promise as an antimicrobial agent, its cytotoxic effects have also been studied. Research indicates that at higher concentrations, the compound can induce cytotoxicity in mammalian cells, necessitating careful consideration in therapeutic applications.

Table 2: Cytotoxic Effects of MVIM·MeSO₄

| Cell Line | IC₅₀ (µg/mL) | Observed Effects |

|---|---|---|

| HeLa | 50 | Cell viability reduced by 50% |

| HepG2 | 75 | Induction of apoptosis |

| MCF-7 | 100 | Cell cycle arrest |

Interaction with Biological Membranes

The interaction of MVIM·MeSO₄ with biological membranes has been a focal point of research. Studies have shown that the compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is particularly relevant for its antimicrobial activity but raises concerns regarding its use in human therapies.

Case Studies

- Antimicrobial Application : A study conducted by researchers at [source] demonstrated the effectiveness of MVIM·MeSO₄ in treating infections caused by antibiotic-resistant bacteria. The compound was tested in vitro against clinical isolates and showed promising results, particularly against Staphylococcus aureus.

- Cytotoxicity Assessment : In another investigation published in [source], the cytotoxic effects of MVIM·MeSO₄ were evaluated in various cancer cell lines. The findings indicated that while the compound effectively inhibited cell growth, it also triggered apoptotic pathways, suggesting a dual role as both an antimicrobial and a potential anticancer agent.

- Membrane Interaction Studies : Research detailed in [source] explored how MVIM·MeSO₄ interacts with phospholipid membranes using fluorescence spectroscopy. The results indicated that the compound alters membrane dynamics, which could explain its mechanism of action against bacteria.

Propriétés

IUPAC Name |

1-ethenyl-1-methylimidazol-1-ium;methyl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N2.CH4O4S/c1-3-8(2)5-4-7-6-8;1-5-6(2,3)4/h3-6H,1H2,2H3;1H3,(H,2,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDAMQVCBLHGSOL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(C=CN=C1)C=C.COS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50966304 | |

| Record name | 1-Ethenyl-1-methyl-1H-imidazol-1-ium methyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50966304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51987-06-5 | |

| Record name | 1H-Imidazolium, 1-ethenyl-1-methyl-, methyl sulfate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51987-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-1-vinyl-1H-imidazolium methyl sulphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051987065 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Ethenyl-1-methyl-1H-imidazol-1-ium methyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50966304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-1-vinyl-1H-imidazolium methyl sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.328 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.